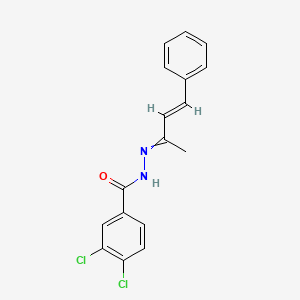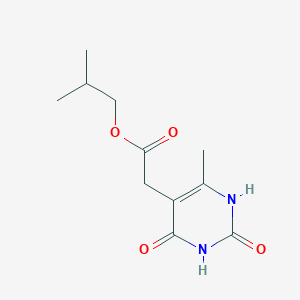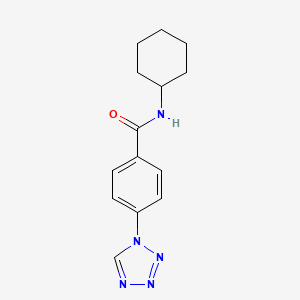
3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide, also known as DCPH, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 357.2 g/mol.
Mécanisme D'action
The exact mechanism of action of 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is not fully understood, but it is believed to work by targeting specific molecular pathways involved in disease progression. In cancer cells, this compound has been shown to activate the p53 pathway, which regulates cell growth and division. In Alzheimer's disease, this compound may work by inhibiting the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and improvement of glucose metabolism and insulin sensitivity. It has also been found to reduce oxidative stress and inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide is its ability to selectively target diseased cells without affecting healthy cells, which reduces the risk of side effects. However, this compound is a relatively new compound and its safety and efficacy in humans have not yet been fully established. Additionally, this compound is a complex molecule that may be difficult to synthesize on a large scale.
Orientations Futures
There are several potential future directions for research on 3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide can be synthesized through a multi-step process involving the reaction of 3,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl acrylate and phenylboronic acid. The resulting compound is then subjected to a series of purification steps to obtain pure this compound.
Applications De Recherche Scientifique
3,4-dichloro-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)benzohydrazide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In Alzheimer's disease, this compound has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, this compound has been shown to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity.
Propriétés
IUPAC Name |
3,4-dichloro-N-[[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-12(7-8-13-5-3-2-4-6-13)20-21-17(22)14-9-10-15(18)16(19)11-14/h2-11H,1H3,(H,21,22)/b8-7+,20-12? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHCQHKTHCKDBY-ZELPNXDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)Cl)Cl)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)

![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)